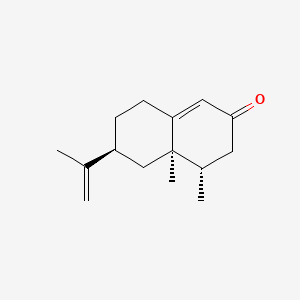
(-)-Nootkatone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Nootkatone: is a naturally occurring sesquiterpene found in grapefruit and certain other plants. It is known for its distinctive aroma, reminiscent of grapefruit, and is widely used in the flavor and fragrance industries. This compound has also garnered attention for its potential biological activities, including insecticidal and antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of Valencene: One common method for synthesizing (-)-Nootkatone involves the oxidation of valencene, a sesquiterpene found in citrus oils. This can be achieved using various oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions.
Biotransformation: Another approach involves the use of microorganisms or enzymes to convert valencene to this compound. This method is considered more environmentally friendly and can be carried out under mild conditions.
Industrial Production Methods:
Chemical Synthesis: Industrial production often relies on chemical synthesis methods due to their scalability. The oxidation of valencene using chemical oxidants is a widely adopted method.
Biotechnological Methods: Advances in biotechnology have enabled the use of engineered microorganisms to produce this compound from renewable resources. This method is gaining popularity due to its sustainability and lower environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Nootkatone can undergo further oxidation to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield nootkatol, a related alcohol. This reaction typically employs reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the carbonyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidized Derivatives: Various oxidized forms of this compound.
Nootkatol: The reduced form of this compound.
Substituted Derivatives: Compounds formed by substitution at the carbonyl group.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives:
Biology:
Insecticidal Properties: Research has shown that (-)-Nootkatone exhibits insecticidal activity against a range of pests, making it a potential candidate for use in natural insect repellents.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties, which could be harnessed for developing new antimicrobial agents.
Medicine:
Therapeutic Potential: Preliminary studies suggest that this compound may have therapeutic potential due to its anti-inflammatory and anticancer properties.
Industry:
Flavor and Fragrance: Widely used in the flavor and fragrance industries for its grapefruit-like aroma.
Biopesticides: Due to its insecticidal properties, this compound is being explored as a natural biopesticide.
Mécanisme D'action
Molecular Targets and Pathways:
Insecticidal Action: (-)-Nootkatone is believed to exert its insecticidal effects by disrupting the nervous system of insects, leading to paralysis and death.
Antimicrobial Action: The compound may disrupt microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory and Anticancer Effects: this compound may modulate various signaling pathways involved in inflammation and cancer progression, although the exact mechanisms are still under investigation.
Comparaison Avec Des Composés Similaires
Valencene: A precursor to (-)-Nootkatone, also found in citrus oils.
Other Sesquiterpenes: Compounds such as farnesol and nerolidol, which share structural similarities with this compound.
Uniqueness:
Distinctive Aroma: this compound’s unique grapefruit-like aroma sets it apart from other sesquiterpenes.
Biological Activities: Its insecticidal and antimicrobial properties make it a compound of interest for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
38427-78-0 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m0/s1 |
Clé InChI |
WTOYNNBCKUYIKC-SLEUVZQESA-N |
SMILES isomérique |
C[C@H]1CC(=O)C=C2[C@@]1(C[C@H](CC2)C(=C)C)C |
SMILES canonique |
CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


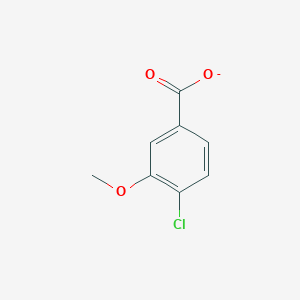
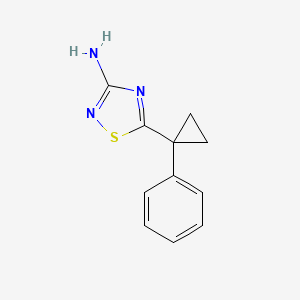
![4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)
![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
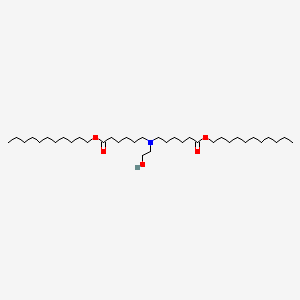
![N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13353813.png)
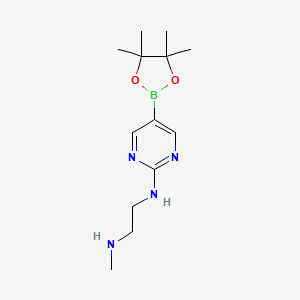
![6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353822.png)
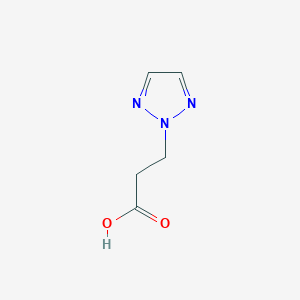
![6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353834.png)
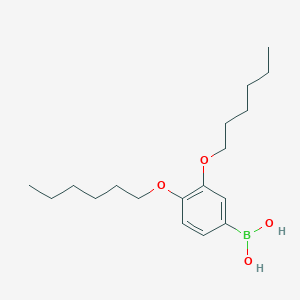
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B13353854.png)
![2-(Benzo[d]oxazol-2-yl)-5-bromophenol](/img/structure/B13353857.png)
